molecular formula C19H18N4O2 B2805300 2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide CAS No. 1993167-16-0

2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide

Cat. No. B2805300
CAS RN: 1993167-16-0
M. Wt: 334.379
InChI Key: CYZOKBZPGGDPHY-UHFFFAOYSA-N
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Description

“2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide” is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Heterocyclic Compounds and Their Biological Significance

  • Triazine and Triazole Derivatives

    Compounds bearing the triazine scaffold, including triazole derivatives, exhibit a wide spectrum of biological activities. These include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties. The versatility of the triazine nucleus as a core moiety in drug development suggests potential avenues for research into similar heterocyclic compounds like 2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide (Verma, Sinha, & Bansal, 2019).

  • Synthetic Routes and Biological Activities of 1,2,4-Triazoles

    The synthesis and evaluation of 1,2,4-triazoles have attracted attention due to their broad spectrum of biological activities. The azide-alkyne cycloaddition reaction, a key method for synthesizing 1,4-disubstituted 1,2,3-triazoles, highlights the potential for developing novel biologically active compounds through efficient synthetic routes (Kaushik et al., 2019).

properties

IUPAC Name

2-hydroxy-N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-16-9-2-1-8-15(16)19(25)20-14-7-5-6-13(12-14)18-22-21-17-10-3-4-11-23(17)18/h1-2,5-9,12,24H,3-4,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZOKBZPGGDPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide

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